REACTION_CXSMILES
|
CON(C)[C:4](=[O:16])[C:5]1[CH:10]=[CH:9][C:8]([C:11]([F:14])([F:13])[F:12])=[C:7]([CH3:15])[CH:6]=1.[CH3:18][Mg]Br.C(OCC)C.Cl>C1COCC1.CCOC(C)=O>[CH3:15][C:7]1[CH:6]=[C:5]([C:4](=[O:16])[CH3:18])[CH:10]=[CH:9][C:8]=1[C:11]([F:14])([F:13])[F:12]
|
Name
|
|
Quantity
|
16.9 g
|
Type
|
reactant
|
Smiles
|
CON(C(C1=CC(=C(C=C1)C(F)(F)F)C)=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
45.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was warmed up to 23° C.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued at 23° C. for further 1.5 h under nitrogen atmosphere
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuum
|
Type
|
WAIT
|
Details
|
left the title compound as a light brown liquid (12.87 g, 93.1%), which
|
Type
|
CUSTOM
|
Details
|
was used without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC=1C=C(C=CC1C(F)(F)F)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |